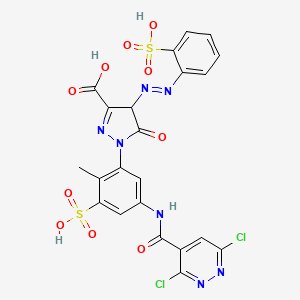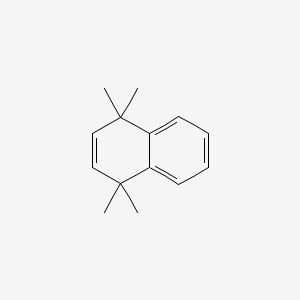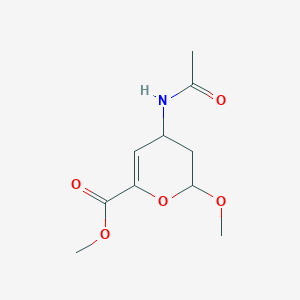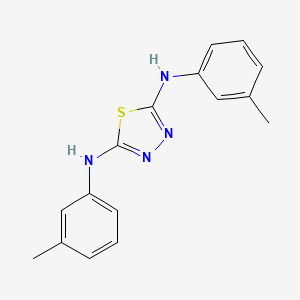
2,2-Dimethyloctan-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyloctan-4-ol is an organic compound classified as an alcohol. It features a hydroxyl group (-OH) attached to the fourth carbon of an octane chain, with two methyl groups attached to the second carbon. This structural arrangement gives the compound unique physical and chemical properties, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyloctan-4-ol typically involves the alkylation of a suitable precursor, such as 2,2-dimethylhexane, followed by oxidation to introduce the hydroxyl group. One common method is the Grignard reaction, where 2,2-dimethylhexylmagnesium bromide reacts with formaldehyde, followed by hydrolysis to yield the desired alcohol.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of corresponding ketones or aldehydes. The process is optimized for high yield and purity, often using metal catalysts such as palladium or nickel under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethyloctan-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to alkanes using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) under reflux conditions.
Major Products:
Oxidation: 2,2-Dimethyloctan-4-one (ketone) or 2,2-Dimethyloctanoic acid (carboxylic acid).
Reduction: 2,2-Dimethyloctane.
Substitution: 2,2-Dimethyloctyl chloride or bromide.
Scientific Research Applications
2,2-Dimethyloctan-4-ol finds applications in various fields:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and as a stabilizer in certain formulations.
Mechanism of Action
The mechanism of action of 2,2-Dimethyloctan-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound’s hydrophobic alkyl chain allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability.
Comparison with Similar Compounds
2,2-Dimethylhexan-4-ol: Similar structure but with a shorter carbon chain.
2,2-Dimethyldecan-4-ol: Similar structure but with a longer carbon chain.
2,2-Dimethylbutan-4-ol: Similar structure but with an even shorter carbon chain.
Uniqueness: 2,2-Dimethyloctan-4-ol is unique due to its specific carbon chain length and branching, which confer distinct physical and chemical properties. Its balance of hydrophobic and hydrophilic regions makes it versatile for various applications, distinguishing it from its shorter or longer chain analogs.
Properties
CAS No. |
66719-52-6 |
|---|---|
Molecular Formula |
C10H22O |
Molecular Weight |
158.28 g/mol |
IUPAC Name |
2,2-dimethyloctan-4-ol |
InChI |
InChI=1S/C10H22O/c1-5-6-7-9(11)8-10(2,3)4/h9,11H,5-8H2,1-4H3 |
InChI Key |
IVLDCRDTRQCTIY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-{[(3-Chlorophenyl)carbamoyl]amino}benzoyl)glycine](/img/structure/B14463154.png)
![N-[6-(2-Ethoxyethoxy)-3,4-dihydronaphthalen-1(2H)-ylidene]hydroxylamine](/img/structure/B14463158.png)




![2-[(Chloromethyl)amino]ethan-1-ol](/img/structure/B14463173.png)
![[[4-(4-diazonioimino-3-methylcyclohexa-2,5-dien-1-ylidene)-2-methylcyclohexa-2,5-dien-1-ylidene]hydrazinylidene]azanide](/img/structure/B14463190.png)

![Ethyl (2-pentyl-2-azaspiro[5.5]undec-8-en-1-yl)acetate](/img/structure/B14463198.png)



